2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-25-14-9-7-13(8-10-14)20-18(23)12-17-19(24)22-16-6-4-3-5-15(16)21-17/h3-10,17,21H,2,11-12H2,1H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMQBGXTYQKAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323475 | |
| Record name | 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1008659-07-1 | |
| Record name | 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The tetrahydroquinoxaline moiety is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 325.37 g/mol. Its structure includes a tetrahydroquinoxaline core linked to a propoxyphenyl acetamide group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.37 g/mol |
| CAS Number | 352458-03-8 |
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that tetrahydroquinoxaline derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoxaline had IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) . The mechanism involved modulation of the PI3K/Akt signaling pathway, leading to increased apoptosis.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar quinoxaline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Properties
Tetrahydroquinoxaline derivatives have also been investigated for their anti-inflammatory effects. In animal models of inflammation, these compounds demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of various tetrahydroquinoxaline derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in cancer cell lines with an observed increase in apoptosis markers.
- Antimicrobial Screening : In another study focusing on antimicrobial properties, several derivatives were tested against clinical isolates of bacteria. The results showed that the compound exhibited significant antibacterial activity against multidrug-resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
